N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is a complex organic compound that combines an indole moiety with a chromene structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both indole and chromene units in its structure suggests it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the synthesis of the chromene moiety, and finally, the coupling of these two units.
Chromene Synthesis: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the indole and chromene units through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This might include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy group in the chromene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with an alkyl halide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the chromene moiety.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological activities. The indole moiety is known for its presence in many bioactive molecules, including neurotransmitters and hormones, while the chromene structure is found in various natural products with antioxidant and anti-inflammatory properties. This compound may exhibit a combination of these activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the chromene moiety.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromene structure may interact with enzymes involved in oxidative stress pathways. These interactions can lead to a range of biological effects, including modulation of neurotransmitter levels and reduction of oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Coumarin: A simple chromene derivative with anticoagulant properties.
Tryptophan: An essential amino acid with an indole structure.
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is unique due to the combination of indole and chromene moieties in a single molecule. This dual structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-13-6-4-8-17-16(14(2)25-20(13)17)10-11-24-22(26)18-12-15-7-5-9-19(28-3)21(15)29-23(18)27/h4-9,12,25H,10-11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIPKRWTQIXYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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